

comparing YX-2-107 and BSJ-03-123 CDK6 degraders

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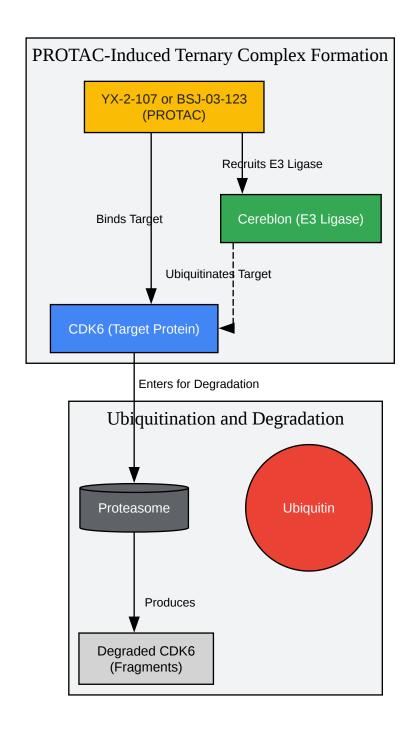
A Comparative Guide to **YX-2-107** and BSJ-03-123: Selective CDK6 Degraders for Cancer Research

This guide provides a detailed comparison of two selective Cyclin-Dependent Kinase 6 (CDK6) degraders, **YX-2-107** and BSJ-03-123. Both molecules are Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of CDK6, a key regulator of cell cycle progression and a therapeutic target in various hematological malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanism, potency, selectivity, and supporting experimental data.

Overview and Mechanism of Action

Both YX-2-107 and BSJ-03-123 are bifunctional molecules that operate through the PROTAC mechanism. They function by simultaneously binding to CDK6 and an E3 ubiquitin ligase—in both cases, Cereblon (CRBN).[1][2] This induced proximity facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome.[2][3] This approach not only inhibits the kinase activity of CDK6 but eliminates the protein entirely, potentially overcoming resistance mechanisms associated with traditional kinase inhibitors.[4] YX-2-107 has been primarily investigated for its efficacy in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[3][5], while BSJ-03-123 has been characterized as a tool to probe CDK6 function in Acute Myeloid Leukemia (AML).[6][7]





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Caption: General Mechanism of Action for CDK6 PROTACs.

Quantitative Data Comparison

The following tables summarize the available quantitative data for **YX-2-107** and BSJ-03-123 based on published research.



Table 1: In Vitro Potency and Selectivity

Parameter	YX-2-107	BSJ-03-123	Reference(s)
Degrader Type	CRBN-recruiting PROTAC	Palbociclib-based, CRBN-recruiting PROTAC	[1][2][3]
CDK6 Degradation	4.4 nM (IC50)	Sub-10 μM range (DC ₅₀)	[5][8][9][10]
CDK6 Kinase Inhibition IC50	4.4 nM	Not explicitly reported	[1]
CDK4 Kinase Inhibition IC50	0.69 nM	41.6 nM	[1][11]
CDK4 Degradation	No degradation observed	No degradation observed	[1][9][10]
Proteomic Selectivity	CDK6 was the only significantly downregulated protein out of 3,682 examined.	CDK6 was the only depleted protein among >5,000 quantified (100 nM, 1 hr).	[4][11]

Table 2: Cellular and In Vivo Activity

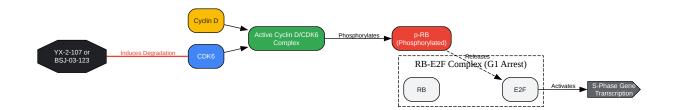


Parameter	YX-2-107	BSJ-03-123	Reference(s)
Primary Indication	Ph-positive Acute Lymphoblastic Leukemia (Ph+ ALL)	Acute Myeloid Leukemia (AML)	[5][6]
Cellular Effect	Induces S-phase arrest; Inhibits RB phosphorylation and FOXM1 expression.	Induces G1 cell-cycle arrest.	[8][12]
Recommended Cell Conc.	Effective degradation from 1.6 nM - 1000 nM.	100-200 nM recommended; up to 1 μ M.	[11][13]
In Vivo Efficacy	150 mg/kg (i.p.) suppresses Ph+ ALL proliferation in mice.	Data not available in search results.	[5][8]
In Vivo Pharmacokinetics	10 mg/kg (i.p., single dose) in mice: C _{max} of 741 nM; clears from plasma after 4 hours.	Data not available in search results.	[5][8]

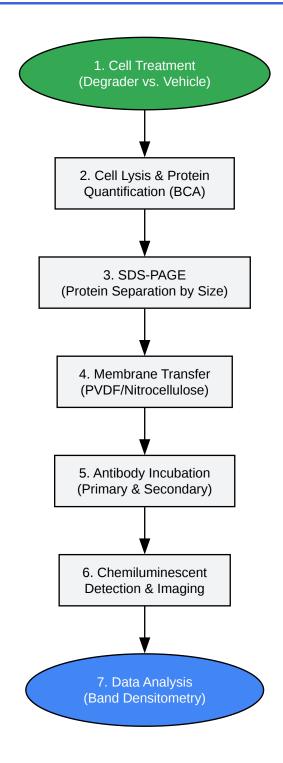
Signaling Pathway Context

CDK6, in complex with Cyclin D, is a critical driver of the G1-S phase transition in the cell cycle. It phosphorylates the Retinoblastoma (RB) protein, causing the release of the E2F transcription factor. E2F then activates genes required for DNA synthesis and S-phase entry. By degrading CDK6, both **YX-2-107** and BSJ-03-123 effectively halt this process, leading to cell cycle arrest. [8][12]









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